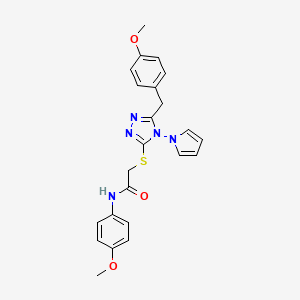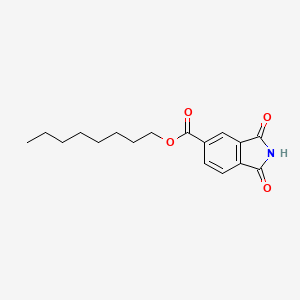![molecular formula C23H21NO4 B2762854 N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide CAS No. 904501-07-1](/img/structure/B2762854.png)
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide is a chemical compound that has been synthesized for research purposes. It is commonly referred to as a small molecule inhibitor, which means that it has the ability to block the activity of certain enzymes or proteins in the body. The purpose of
Applications De Recherche Scientifique
Pharmacological Research
This compound’s structure is reminiscent of coumarin derivatives, which are known for their broad pharmacological activities. It could be investigated for potential anti-inflammatory , antibacterial , antifungal , and anticoagulant properties . Its efficacy in these areas could lead to the development of new medications or therapeutic agents.
Antioxidant Activity
Due to the presence of the 2H-chromen-4-yl moiety, this compound may exhibit significant antioxidant activity. This property is crucial in the prevention of oxidative stress-related diseases and could be pivotal in researching conditions like cardiovascular diseases and neurodegenerative disorders .
Anticancer Agent Development
The structural features of this compound suggest it could act as an inhibitor of tumor angiogenesis or microtubule polymerization , which are key targets in cancer therapy. Research into its potential as an anticancer agent could lead to novel treatments .
Molecular Recognition and Sensing
Compounds with a coumarin core are often used in the development of fluorescent chemosensors . This compound could be utilized in bioorganic chemistry for the detection of ions or molecules, contributing to advancements in molecular diagnostics .
Material Science Applications
The unique structure of this compound might lend itself to the creation of new materials with specific optical properties. It could be used in the synthesis of organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells .
Enzyme Inhibition Studies
Given its structural complexity, this compound could be a candidate for studying enzyme inhibition , particularly for enzymes like cholinesterase (ChE) and monoamine oxidase (MAO) . This research could further our understanding of neurological diseases and lead to the development of new drugs .
Mécanisme D'action
Target of Action
The compound is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors . .
Mode of Action
As an indole derivative, it may interact with its targets in a manner similar to other indole compounds . These interactions often result in changes to the function of the target, which can have downstream effects on cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Propriétés
IUPAC Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-12(2)23(26)24-21-15-7-5-6-8-17(15)28-22(21)16-11-19(25)27-18-10-13(3)9-14(4)20(16)18/h5-12H,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDARKVNGMBAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)C3=C(C4=CC=CC=C4O3)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

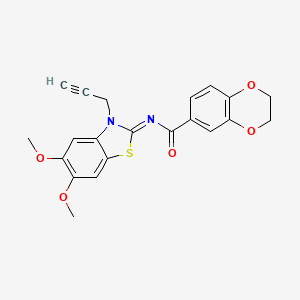
![4-[(But-2-yn-1-yl)(methyl)amino]-1lambda6-thiane-1,1-dione](/img/structure/B2762773.png)
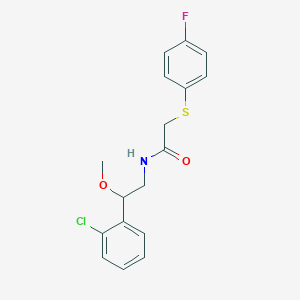
![2-((2-Isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762777.png)
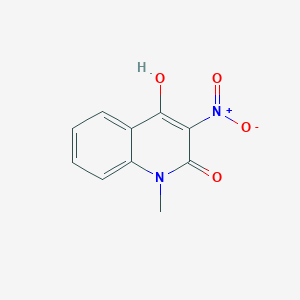

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2762782.png)
![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)
![1-(Cyclopropylmethyl)-2-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridine](/img/structure/B2762785.png)
![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)
